Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-
CAS No.: 150200-03-6
Cat. No.: VC17080744
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150200-03-6 |
---|---|
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 4-[(2S)-2-aminopropyl]-2-methoxyphenol |
Standard InChI | InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1 |
Standard InChI Key | GPBOYXOSSQEJBH-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](CC1=CC(=C(C=C1)O)OC)N |
Canonical SMILES | CC(CC1=CC(=C(C=C1)O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, features a phenol ring substituted with a methoxy group at the 2-position and a (2S)-2-aminopropyl chain at the 4-position (Figure 1). The stereochemistry of the aminopropyl side chain is critical, as enantiomeric forms often exhibit divergent biological activities. The compound’s IUPAC name is 4-[(2S)-2-aminopropyl]-2-methoxyphenol, and its CAS registry number is 150200-03-6.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 181.23 g/mol |
CAS Number | 150200-03-6 |
IUPAC Name | 4-[(2S)-2-aminopropyl]-2-methoxyphenol |
Stereochemistry | (2S)-configuration |
The methoxy group enhances lipid solubility, potentially influencing blood-brain barrier permeability, while the phenolic hydroxyl group contributes to hydrogen-bonding interactions.
Synthesis and Manufacturing
Industrial-Scale Production
Industrial synthesis may leverage continuous-flow reactors to optimize yield and purity. Advanced catalytic systems, such as palladium-based catalysts for nitro group reductions, could streamline large-scale production.
Biological Activities and Mechanisms
Neurotransmitter Receptor Interactions
The compound’s structural similarity to catecholamines suggests activity at serotonin and norepinephrine transporters. In vitro studies of analogs show affinity for these receptors, potentially modulating mood and cognition . For instance, benzopyran derivatives with aminopropyl side chains exhibit IC values in the micromolar range against triple-negative breast cancer cells, hinting at broader neuropharmacological applications .
Antioxidant Properties
The phenolic hydroxyl group enables scavenging of reactive oxygen species (ROS), a property shared with natural antioxidants like those isolated from Bruguiera gymnorrhiza. Mechanistically, this involves hydrogen atom transfer to neutralize free radicals, coupled with activation of the Nrf2 pathway to upregulate endogenous antioxidant defenses.
Table 2: Comparative Antioxidant Activities
Compound | ROS Scavenging Efficacy | Nrf2 Activation |
---|---|---|
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- | High | Moderate |
4-[(2R)-2-aminopropyl]phenol | Moderate | High |
4-(Benzylaminomethyl)-2-methoxyphenol | Low | Low |
Structural Analogs and Structure-Activity Relationships
Stereochemical Influences
The (2S)-configuration confers distinct biological properties compared to its (2R)-stereoisomer. For example, 4-[(2R)-2-aminopropyl]phenol demonstrates superior Nrf2 activation but lower receptor affinity, underscoring the role of chirality in target engagement.
Substituent Effects
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Methoxy Group: Enhances lipophilicity and metabolic stability.
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Aminopropyl Chain: Critical for receptor binding; tertiary amines exhibit higher cytotoxicity than quaternary salts due to improved membrane permeability .
Future Directions
Stereochemical Optimization
Further studies should explore enantiomer-specific effects to refine therapeutic indices. Computational modeling could predict optimal configurations for target engagement.
Clinical Translation
Phase I trials are warranted to assess pharmacokinetics and safety. Formulation strategies, such as prodrugs to enhance bioavailability, may address solubility challenges .
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